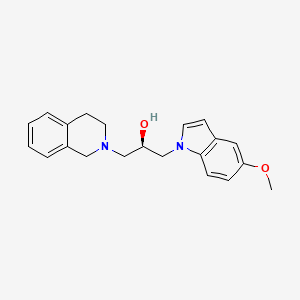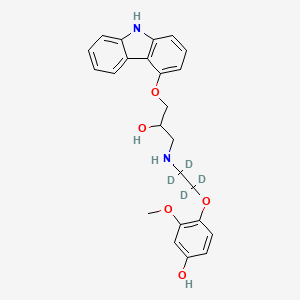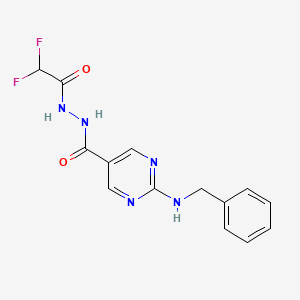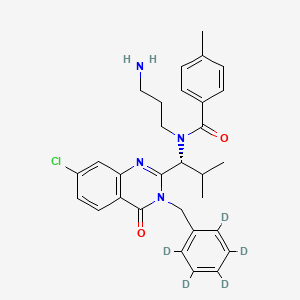
(Rac)-Baxdrostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Baxdrostat is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are molecules that are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Baxdrostat involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves continuous flow processes, automated systems, and stringent quality control measures to produce large quantities of the compound while maintaining consistency in its chemical properties.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Baxdrostat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of this compound.
Applications De Recherche Scientifique
(Rac)-Baxdrostat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development and its effects on various physiological pathways.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Rac)-Baxdrostat involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (Rac)-Baxdrostat include:
MBQ-167: An inhibitor of the GTP-binding proteins Rac and Cdc42, used in cancer research.
MBQ-168: A derivative of MBQ-167 with enhanced activity and different mechanisms of action.
Uniqueness
This compound is unique due to its specific chemical structure and the balance of its enantiomers, which can lead to distinct biological and chemical properties compared to its similar compounds
Propriétés
Formule moléculaire |
C22H25N3O2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26) |
Clé InChI |
VDEUDSRUMNAXJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


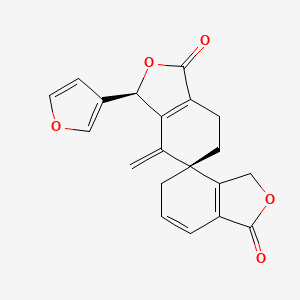
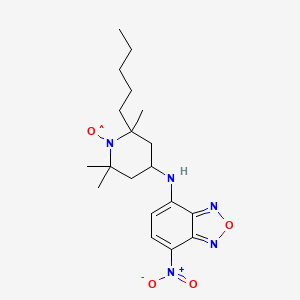
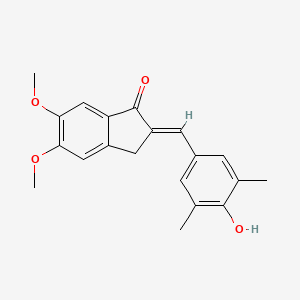
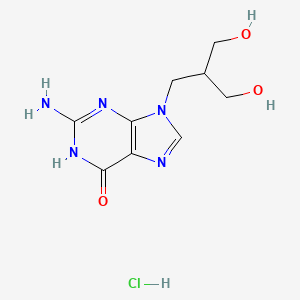
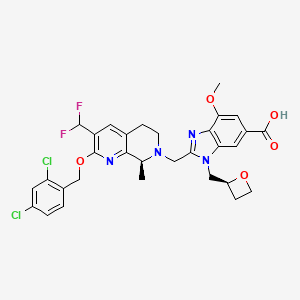
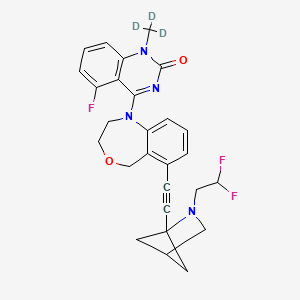
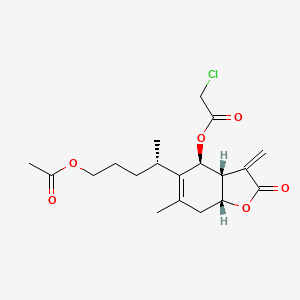
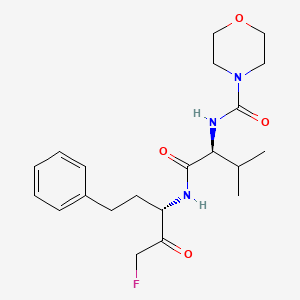
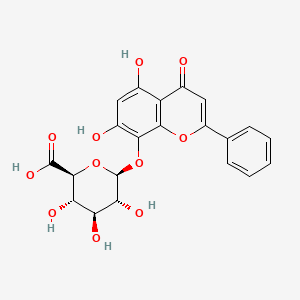
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
